Dihydroplakinamine K
Description
Dihydroplakinamine K is a steroidal alkaloid isolated from the marine sponge Corticium niger, collected off Boracay Island, Philippines . It belongs to the plakinamine family, characterized by a steroidal backbone fused with nitrogen-containing functional groups. The compound was first reported in 2003 alongside plakinamines I-K, with its structure elucidated via spectroscopic analysis . This compound (compound 228 in recent studies) is the dihydro derivative of plakinamine K (227), indicating a saturated bond in its structure, which may influence its stability and bioactivity .
Properties
Molecular Formula |
C32H54N2O2 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
[(3R,4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-3-(methylamino)-17-[(2R)-1-(3-propan-2-ylpyrrolidin-2-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C32H54N2O2/c1-19(2)22-14-17-34-29(22)18-20(3)24-10-11-25-23-8-9-27-30(36-21(4)35)28(33-7)13-16-32(27,6)26(23)12-15-31(24,25)5/h8,19-20,22,24-30,33-34H,9-18H2,1-7H3/t20-,22?,24-,25+,26+,27+,28-,29?,30-,31-,32-/m1/s1 |
InChI Key |
RWTFLBCUUBVVCW-XGHKHTGLSA-N |
Isomeric SMILES |
C[C@H](CC1C(CCN1)C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H]([C@@H]5OC(=O)C)NC)C)C |
Canonical SMILES |
CC(C)C1CCNC1CC(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5OC(=O)C)NC)C)C |
Synonyms |
dihydroplakinamine K |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Cytotoxicity: Exhibits potent activity against the HCT-116 human colon carcinoma cell line, with an IC50 value of 1.4 μM .
Comparison with Similar Compounds
Dihydroplakinamine K is part of a broader family of steroidal alkaloids with structural and functional similarities. Below is a detailed comparison based on cytotoxicity, structural variations, and pharmacological profiles.
Cytotoxicity Data
Notes:
- Plakinamine J (226 ) shows divergent activity: moderate IC50 (6.1 μM) in HCT-116 but potent GI50 (1.4 μM) in the NCI-60 panel, highlighting assay-dependent variability .
- Plakinamine O (230 ) demonstrates superior potency in the NCI-60 panel (GI50 = 2.4 μM), though cross-model comparisons are cautioned due to differing cell lines and protocols .
Structural and Functional Insights
- Plakinamine I-J vs. K/Dihydro-K: Plakinamines I (225) and J (226) have higher IC50 values than K (227) and dihydro-K (228), implying that minor structural modifications (e.g., hydroxylation or side-chain alterations) significantly impact activity .
Pharmacological Implications
- Colon Cancer Specificity : this compound and plakinamine J (226 ) show heightened activity against colon cancer lines (HCT-116 and NCI-60), suggesting a mechanism tied to colon-specific pathways, such as Wnt/β-catenin signaling .
- Therapeutic Potential: While 228 is potent, plakinamine O (230) emerges as a stronger candidate for preclinical development due to its lower GI50 in the NCI-60 panel, which includes diverse cancer types .
Q & A
Q. How do I address peer review critiques about the novelty of my this compound research?
- Methodology :
- Preemptively compare your findings to prior work in the discussion section, highlighting unique aspects (e.g., novel targets, improved efficacy).
- Use citation tools like CiteSpace to map research trends and position your study within emerging themes .
Data Presentation and Reproducibility
Q. What guidelines should I follow for presenting chemical data in manuscripts?
- Methodology :
- Structure formulas using IUPAC nomenclature and include stereochemistry.
- Provide synthetic protocols in detail (e.g., reaction times, yields, purification steps).
- Deposit raw spectra in public repositories (e.g., ChemSpider) for reproducibility .
Q. How can I ensure my this compound research meets reproducibility standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
